molecular formula C13H17BrN2O B5184735 1-(2-bromobenzoyl)-4-methyl-1,4-diazepane

1-(2-bromobenzoyl)-4-methyl-1,4-diazepane

Cat. No. B5184735
M. Wt: 297.19 g/mol
InChI Key: RLHWHKVRLHEKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzoyl)-4-methyl-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Bromisovalum or Bromisoval, and its chemical formula is C15H18BrNO2.

Mechanism of Action

1-(2-bromobenzoyl)-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzoyl)-4-methyl-1,4-diazepane include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It has also been shown to have neuroprotective effects and to enhance the release of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-bromobenzoyl)-4-methyl-1,4-diazepane in lab experiments include its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, its use is limited by its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-(2-bromobenzoyl)-4-methyl-1,4-diazepane. One direction is to explore its potential as a treatment for various neurological and psychiatric disorders, such as anxiety disorders, insomnia, and epilepsy. Another direction is to investigate its mechanism of action at the molecular level, including its interactions with different subunits of the GABA-A receptor and its effects on intracellular signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and dependence.

Synthesis Methods

The synthesis of 1-(2-bromobenzoyl)-4-methyl-1,4-diazepane involves the reaction of 2-bromobenzoyl chloride with 4-methyl-1,4-diaminobutane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2-bromobenzoyl)-4-methyl-1,4-diazepane has been extensively studied for its potential applications as a sedative, hypnotic, and anxiolytic agent. It has been shown to have a high affinity for the GABA-A receptor, which is the primary target for many sedative and anxiolytic drugs.

properties

IUPAC Name

(2-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-15-7-4-8-16(10-9-15)13(17)11-5-2-3-6-12(11)14/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHWHKVRLHEKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

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